Leu-Leu-Ala

Protease Assays Enzyme Kinetics Substrate Specificity

Leu-Leu-Ala is a tripeptide composed of two L-leucine residues linked to L-alanine via peptide bonds. It is identified by CAS number 20274-80-0 and has a molecular weight of approximately 315.41 g/mol.

Molecular Formula C15H29N3O4
Molecular Weight 315.41 g/mol
Cat. No. B15598399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-Leu-Ala
Molecular FormulaC15H29N3O4
Molecular Weight315.41 g/mol
Structural Identifiers
InChIInChI=1S/C15H29N3O4/c1-8(2)6-11(16)13(19)18-12(7-9(3)4)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t10-,11-,12-/m0/s1
InChIKeyTZSUCEBCSBUMDP-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leu-Leu-Ala (CAS 20274-80-0) Procurement Guide: Purity, Provenance, and Core Specifications for Research


Leu-Leu-Ala is a tripeptide composed of two L-leucine residues linked to L-alanine via peptide bonds [1]. It is identified by CAS number 20274-80-0 and has a molecular weight of approximately 315.41 g/mol [2]. This compound is primarily utilized as a research tool in biochemical studies, often cited for its antioxidant properties [3] and its role as a metabolite [4]. For procurement purposes, the typical specification is ≥98% purity, as confirmed by HPLC .

Why Tripeptide Sequence Matters: Differentiating Leu-Leu-Ala from Close Analogs


Substituting Leu-Leu-Ala with its constituent dipeptides (Leu-Ala or Ala-Leu) or even other tripeptides like Leu-Leu-Leu is not scientifically valid due to profound differences in structure-function relationships. The specific amino acid sequence dictates distinct physicochemical properties, including solubility, LogP, and self-assembly behavior [1]. Critically, the sequence determines its interaction with biological targets; for instance, while the dipeptide Leu-Ala can act as a DPP-IV inhibitor, the tripeptide Leu-Leu-Ala exhibits entirely different biological activities, such as antioxidant effects [2][3]. Even a simple inversion of sequence, as seen in the inactive Ala-Leu compared to the ubiquitin-mediated degradation inhibitor Leu-Ala, demonstrates that generic substitution is not possible without altering the intended research outcome [4].

Quantitative Differentiation Evidence: Leu-Leu-Ala vs. In-Class Analogs


Enzymatic Substrate Specificity: Cleavage of Leu-Ala Bond

The Leu-Ala peptide bond within larger peptide sequences is a known cleavage site for certain proteases, a characteristic that is not universally shared by all dipeptide bonds. For instance, an endopeptidase active at neutral pH has been observed to cleave peptide bonds including Leu-Ala, whereas bonds like Phe-Pro are also cleaved [1]. This demonstrates that the Leu-Ala motif, which is part of the Leu-Leu-Ala structure, serves as a specific recognition and cleavage site. In contrast, other similar dipeptide sequences (e.g., Ala-Leu) may not be recognized by the same enzymes. This differential susceptibility is crucial for designing controlled degradation studies or for using the peptide as a substrate in specific protease activity assays.

Protease Assays Enzyme Kinetics Substrate Specificity

DPP-IV Inhibitory Activity: Dipeptide vs. Tripeptide Structure

The dipeptide Leu-Ala has been quantitatively characterized as an inhibitor of human Dipeptidyl Peptidase IV (DPP-IV, EC 3.4.14.5), a key enzyme in glucose metabolism. It demonstrates an IC50 value of 0.091 ± 0.006 mM and achieves an inhibition ratio of >50% [1]. This specific, measurable activity is tied to the dipeptide structure. The tripeptide Leu-Leu-Ala, with its additional leucine residue, possesses a different molecular conformation and is reported to have distinct activities, such as an antioxidant effect [2]. This highlights a critical functional divergence: the addition of a single amino acid residue shifts the compound's primary reported biological activity from enzyme inhibition to free radical scavenging. Procurement of the tripeptide Leu-Leu-Ala should be based on its own characterized properties, not on extrapolations from its dipeptide components.

Diabetes Research DPP-IV Inhibition Enzyme Assays

Sequence-Dependent Self-Assembly: Structural Implications for Biomaterial Design

The amino acid sequence in short peptides critically dictates their solid-state behavior and self-assembly properties. Research on related tripeptides demonstrates that the specific order of residues, such as in the protected tripeptide Boc-Ala-Leu-Ala-OMe, leads to the formation of ordered supramolecular structures like β-sheets and amyloid-like fibrils [1]. Furthermore, a study comparing the dipeptides L-alanyl-L-leucine (Ala-Leu) and L-leucyl-L-alanine (Leu-Ala) revealed that the sequence influences the activation energy of their solid-state cyclization reaction, which in turn governs the self-assembly and luminescent properties of the resulting cyclic dipeptide [2]. Therefore, the specific sequence of Leu-Leu-Ala imparts unique structural and assembly characteristics that are not present in its dipeptide components (Leu-Ala, Ala-Leu) or other tripeptide analogs like Leu-Leu-Leu.

Biomaterials Self-Assembly Peptide Engineering

Optimal Application Scenarios for Leu-Leu-Ala in Research and Development


Use as a Defined Substrate in Protease Activity and Specificity Assays

Due to the specific recognition of the Leu-Ala peptide bond by certain proteases [1], Leu-Leu-Ala can be employed as a well-defined substrate in enzyme kinetics studies. Researchers can monitor the cleavage of this tripeptide to quantify the activity of proteases known to target the Leu-Ala motif, which is a more specific and controlled alternative to using complex, undefined protein mixtures. This approach ensures assay reproducibility and is critical for characterizing newly discovered or engineered proteases.

Investigation of Antioxidant Mechanisms in Cellular Models

Given its reported antioxidant activity [1], Leu-Leu-Ala serves as a valuable tool compound for probing cellular defense mechanisms against oxidative stress. Researchers can use this tripeptide in cell-based assays to investigate its capacity to scavenge free radicals, protect cellular components from oxidative damage, and elucidate the involved signaling pathways. This is particularly relevant for studies focused on aging, neurodegeneration, or inflammatory diseases where oxidative stress plays a central role.

Building Block for Designing Self-Assembling Biomaterials

The inherent structural properties dictated by the Leu-Leu-Ala sequence make it a candidate building block in peptide engineering and biomaterial science [1][2]. Its hydrophobic nature and specific amino acid order can be exploited to influence the self-assembly of larger peptide constructs into ordered nanostructures, such as β-sheets or fibrils. This has potential applications in developing novel hydrogels, scaffolds for tissue engineering, or templates for inorganic material synthesis.

Reference Standard in Metabolomics and Peptide Quantification

As a well-defined tripeptide with a known role as a metabolite [1], Leu-Leu-Ala is suitable for use as an analytical standard in mass spectrometry and chromatography workflows. It can be used to calibrate instruments, optimize separation methods for small peptides, or serve as a reference for identifying and quantifying similar peptides in complex biological samples, such as plasma, tissue extracts, or cell culture media.

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